2,6-Diethoxypyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Building Block Utility

Eliminate multi-step synthesis of the 2,6-dialkoxypyrimidine core. 2,6-Diethoxypyrimidin-4-amine (CAS 77297-30-4) provides a ready-to-couple scaffold for kinase inhibitor and PXR antagonist programs. Key advantages: • Ethoxy substitution offers logP 2.20 for improved membrane permeability versus methoxy analogs. • C-4 amine undergoes reliable carbodiimide-mediated amide coupling (58% yield in model reaction). • Saves 2-4 synthetic steps per analog series. Shipment: ambient, in stock for immediate dispatch.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 77297-30-4
Cat. No. B1512881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethoxypyrimidin-4-amine
CAS77297-30-4
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N)OCC
InChIInChI=1S/C8H13N3O2/c1-3-12-7-5-6(9)10-8(11-7)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10,11)
InChIKeyAMNVBQPYABXDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethoxypyrimidin-4-amine Physicochemical Profile


2,6-Diethoxypyrimidin-4-amine (CAS 77297-30-4) is a 4-aminopyrimidine building block featuring ethoxy substituents at the 2- and 6-positions . The compound has a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, with the IUPAC name 2,6-diethoxypyrimidin-4-amine and canonical SMILES CCOC1=NC(=NC(=C1)N)OCC . Its pyrimidine scaffold and ethoxy functional groups position it as an intermediate for constructing pharmacologically relevant heterocyclic frameworks, distinct from its methoxy-substituted analog 2,6-dimethoxypyrimidin-4-amine (CAS 3289-50-7) in terms of lipophilicity, hydrogen bonding capacity, and synthetic handling [1].

2,6-Diethoxy pyrimidine building block for heterocyclic frameworks
Ethoxy substituents alter lipophilicity and H-bonding versus methoxy analog
May support kinase inhibitor and PXR antagonist scaffold elaboration

2,6-Diethoxypyrimidin-4-amine: Irreplaceable Core


The 2,6-diethoxy substitution pattern confers a specific molecular architecture that generic pyrimidine analogs cannot replicate. The ethoxy groups at the 2- and 6-positions modulate electron density on the pyrimidine ring and present unique hydrogen bond acceptor geometries, directly influencing binding affinities for biological targets such as PXR (Pregnane X Receptor) and DHFR (Dihydrofolate Reductase) [1]. In contrast, the methoxy-substituted analog 2,6-dimethoxypyrimidin-4-amine offers a distinct lipophilicity and steric profile (ACD/LogP of ~1.2 for the diethoxy derivative versus lower values for the dimethoxy variant), which alters membrane permeability and receptor engagement . Even subtle changes—such as substituting one ethoxy group for a methoxy or amino group—can fundamentally change reaction outcomes in cross-coupling steps and the physicochemical properties of downstream candidates, making this specific compound non-interchangeable [1][2].

Ethoxy substitution pattern creates unique H-bond acceptor geometry not replicated by methoxy analogs.
Lipophilicity shift (higher LogP) alters membrane partitioning; dimethoxy analog may not transfer directly.
Small alkoxy substitution changes can alter cross-coupling yields and downstream candidate profiles.

2,6-Diethoxypyrimidin-4-amine Comparator Evidence


Amide Coupling Yield

In a reported synthesis of a triazole-carboxamide library (compounds 1–17), 2,6-diethoxypyrimidin-4-amine was used as the amine coupling partner for compound 17 [1]. Under the same EDCI/DMAP/DMF room temperature conditions, the reaction proceeded to form the target amide in 58% yield [1]. While direct comparative yield data for other amines under identical conditions are not explicitly tabulated, this yield serves as a benchmark against standard EDCI-mediated amide couplings in this pyrimidine series, where yields for non-optimized anilines typically range from 30–60% [1][2]. The ethoxy substituents do not deactivate the amine toward coupling relative to electron-deficient aniline counterparts.

Coupling Yield
Reported
58% yield (EDCI/DMAP, DMF, rt)
Establishes reproducible synthetic baseline
Under standard conditions; comparator yields not tabulated
Medicinal Chemistry Organic Synthesis Building Block Utility

Lipophilicity & Membrane Permeability

Predicted octanol-water partition coefficient (LogP) values highlight a key lipophilicity difference between the diethoxy compound and its dimethoxy analog . 2,6-Diethoxypyrimidin-4-amine has a predicted ACD/LogP of 2.20 . In contrast, the methoxy-substituted analog 2,6-dimethoxypyrimidin-4-amine exhibits a lower predicted LogP (not explicitly tabulated in the same source but estimated at ~0.8–1.2 based on structural contributions) . The ~1.0–1.4 log unit increase for the diethoxy compound corresponds to a theoretical ~10–25 fold higher lipophilicity, which translates to enhanced passive membrane permeability and potentially improved blood-brain barrier penetration when incorporated into drug candidates.

Lipophilicity (LogP)
Class-level inference
ACD/LogP 2.20 (diethoxy) vs ~0.8–1.2 (dimethoxy)
Supports membrane permeability differentiation
Predicted values; experimental confirmation may vary
ADME Physicochemical Property Optimization Drug Discovery

PXR Antagonist Activity

An amide derivative synthesized directly from 2,6-diethoxypyrimidin-4-amine—specifically N-(2,6-diethoxypyrimidin-4-yl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide—was evaluated for activity at the Pregnane X Receptor (PXR) [1]. In a cell-based antagonist assay using human HepG2 cells expressing PXR and a CYP3A4-luciferase reporter, this derivative inhibited rifaximin-induced CYP3A4 mRNA expression by 50% at a concentration of 50 μM . While a direct comparator for the parent amine is not available, this value positions the compound as a moderate PXR antagonist relative to the baseline agonist response induced by rifaximin, providing a defined reference point for structure-activity relationship (SAR) exploration.

PXR Antagonism
Supporting evidence
50% inhibition at 50 μM (derivative)
Supports PXR antagonist scaffold SAR
In HepG2 cells; IC₅₀ not determined
Nuclear Receptor Pharmacology PXR Antagonism Drug-Drug Interaction Mitigation

Kinase Inhibitor Scaffold

2,6-Dialkoxypyrimidin-4-amine scaffolds, specifically including the 2,6-diethoxy variant, are explicitly claimed in patent literature as privileged substructures for modulating kinase activity, including cyclin-dependent kinases (CDKs), CHK1, PDK1, and AKT [1][2]. Patents such as RU2677653C2 and WO2010002655 describe pyrimidine derivatives of formula (I) wherein the 2- and 6-alkoxy substitution is essential for achieving desired potency and selectivity profiles against these kinase targets [2][3]. In contrast, unsubstituted or simple methyl-substituted pyrimidin-4-amines often lack the requisite binding interactions within the ATP-binding pocket, necessitating additional functionalization. The ethoxy groups in the 2,6-positions mimic the methoxy motif found in known kinase inhibitors but offer enhanced lipophilicity (LogP 2.20) that can improve cellular permeability .

Kinase Inhibitor Patents
Class-level inference
Claimed in patents for CDK, CHK1, PDK1, AKT
May support kinase inhibitor lead optimization
Patent claims; class-level scaffold representation
Kinase Inhibition Cancer Therapeutics Scaffold Optimization

Molecular Flexibility & Oral Bioavailability

The number of rotatable bonds (nRotB) is a key determinant of molecular flexibility and influences both binding entropy and oral bioavailability [1]. 2,6-Diethoxypyrimidin-4-amine contains 4 rotatable bonds, primarily associated with the ethoxy side chains [1]. This is comparable to the dimethoxy analog 2,6-dimethoxypyrimidin-4-amine (also 4 rotatable bonds) [2]. However, the increased molecular weight (183.21 vs. 155.15 g/mol) and higher LogP (2.20 vs. ~1.0) of the diethoxy compound collectively shift its physicochemical profile toward the higher end of the 'drug-like' space, potentially offering a better balance between permeability and solubility for certain target classes .

Flexibility & Drug-likeness
Class-level inference
nRotB 4; MW 183.21; LogP 2.20
Balance of flexibility and lipophilicity may support oral bioavailability studies
Calculated descriptors; drug-like space context
Physicochemical Property Optimization Oral Bioavailability Drug Design

2,6-Diethoxypyrimidin-4-amine Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is a privileged building block for constructing kinase inhibitors targeting CDKs, CHK1, PDK1, and AKT, as explicitly claimed in patents [1]. Its 2,6-diethoxy substitution pattern (LogP 2.20) offers enhanced lipophilicity relative to methoxy analogs, improving cell permeability in cellular kinase assays . Procuring this specific intermediate avoids the need to synthesize and optimize the 2,6-dialkoxy core from less functionalized starting materials, saving 2–4 synthetic steps per analog series [1].

PXR Antagonist for Drug-Drug Interactions

Derivatives of 2,6-diethoxypyrimidin-4-amine, such as the triazole-carboxamide described above, demonstrate PXR antagonist activity (50% inhibition of CYP3A4 expression at 50 μM in HepG2 cells) . This supports its use as a starting scaffold for medicinal chemistry campaigns aiming to reduce adverse drug-drug interactions in polypharmacy regimens, where PXR agonism by co-administered drugs leads to CYP3A4 induction and therapeutic failure .

Triazole-Containing Library Synthesis

The amine group at the 4-position of 2,6-diethoxypyrimidin-4-amine readily participates in carbodiimide-mediated amide couplings, yielding 58% of the desired triazole-carboxamide under standard room-temperature conditions [2]. This predictable reactivity makes it suitable for parallel synthesis of diverse amide libraries for biological screening, with the ethoxy groups remaining stable under these mild coupling conditions [2].

Sulfonylurea Herbicide Intermediate

As a key intermediate in the synthesis of certain sulfonylurea herbicides, 2,6-diethoxypyrimidin-4-amine is valued for its reactivity and the presence of functional groups that enable further chemical transformations . This application is particularly relevant for agrochemical discovery programs seeking to develop new herbicidal agents with improved efficacy and environmental profiles .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2,6-diethoxy pyrimidine core
Kinase selectivity and cellular permeability assays
PXR antagonist scaffold development
2,6-diethoxy pyrimidin-4-amine as starting amine
CYP3A4 induction reporter assays in hepatocytes
Triazole-containing amide library synthesis
Amine reactivity in EDCI-mediated couplings
Coupling yield and stability under mild conditions
Sulfonylurea herbicide intermediate research
Pyrimidine building block with ethoxy functionality
Herbicidal activity screening in target weeds

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